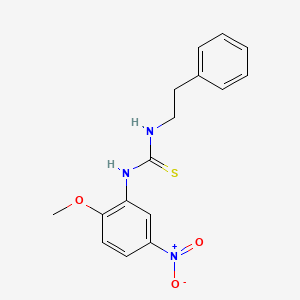![molecular formula C9H9BrN2OS B5731001 N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)
N-{[(4-bromophenyl)amino]carbonothioyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-bromophenyl)amino]carbonothioyl}acetamide, commonly known as BCA, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCA is a carbonic anhydrase inhibitor, which means it can inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
作用機序
BCA exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase activity leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, inhibition of carbonic anhydrase activity in the eye can reduce intraocular pressure, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in bicarbonate production, which can affect acid-base balance and respiration. Additionally, inhibition of carbonic anhydrase activity can affect ion transport, which can have implications for various physiological processes such as electrolyte balance and renal function.
実験室実験の利点と制限
The advantages of using BCA in lab experiments include its high potency and selectivity for carbonic anhydrase inhibition. Additionally, BCA is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using BCA in lab experiments include its potential toxicity and lack of specificity for different isoforms of carbonic anhydrase. Additionally, BCA may have off-target effects that can complicate interpretation of experimental results.
将来の方向性
Future research on BCA could focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, research could focus on developing more potent and selective carbonic anhydrase inhibitors based on the structure of BCA. Finally, research could focus on developing novel drug delivery systems for BCA to improve its pharmacokinetic properties and reduce potential toxicity.
合成法
The synthesis of BCA involves the reaction of 4-bromoaniline with carbon disulfide in the presence of sodium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with acetic anhydride to yield BCA. The overall synthesis process is simple and efficient, with high yields reported in literature.
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications. In particular, BCA has been investigated for its anticancer properties. Studies have shown that BCA can inhibit the growth of cancer cells in vitro and in vivo. BCA has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer models. Additionally, BCA has been investigated for its potential use in the treatment of glaucoma and epilepsy.
特性
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENMYHXZFZIOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)
![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)

